molecular formula C22H22N2O6S B11323799 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

Número de catálogo: B11323799
Peso molecular: 442.5 g/mol
Clave InChI: JBGUQNKSVOEVDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a structurally complex heterocyclic compound featuring a benzoxazepine-dione core. This seven-membered ring system incorporates oxygen and nitrogen atoms at positions 1 and 4, respectively, with ketone groups at positions 3 and 3. The methyl group at position 2 and the ethyl substituent at position 4 further distinguish this compound. The ethyl side chain terminates in a 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety, which introduces a sulfonamide-functionalized aromatic ring.

Propiedades

Fórmula molecular

C22H22N2O6S

Peso molecular

442.5 g/mol

Nombre IUPAC

2-methyl-4-[2-oxo-2-(3-pyrrolidin-1-ylsulfonylphenyl)ethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C22H22N2O6S/c1-15-21(26)24(22(27)18-9-2-3-10-20(18)30-15)14-19(25)16-7-6-8-17(13-16)31(28,29)23-11-4-5-12-23/h2-3,6-10,13,15H,4-5,11-12,14H2,1H3

Clave InChI

JBGUQNKSVOEVDZ-UHFFFAOYSA-N

SMILES canónico

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of the compound is C24H25N3O5SC_{24}H_{25}N_{3}O_{5}S with a molecular weight of approximately 463.5 g/mol. The structural representation indicates the presence of a benzoxazepine core, which is known for its biological activity.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of benzoxazepines exhibit anticancer properties. The compound's structure allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation.
  • Neuropharmacology : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems. Studies have shown that compounds with similar structures can act as ligands for G protein-coupled receptors (GPCRs), which are crucial in neurological signaling pathways .
  • Antimicrobial Properties : Preliminary studies have suggested that compounds containing sulfonyl groups demonstrate antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents based on this compound's structure.

Drug Development

  • Lead Compound for Synthesis : The unique structure of this compound makes it a valuable lead for synthesizing new drugs. Its functional groups can be modified to enhance efficacy and reduce side effects.
  • Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is essential for assessing its viability as a drug candidate. Research into its absorption, distribution, metabolism, and excretion (ADME) properties can provide insights into its therapeutic potential.
  • Targeted Drug Delivery Systems : The compound can be incorporated into nanocarriers for targeted drug delivery, improving the specificity and effectiveness of treatments for diseases such as cancer.

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the anticancer effects of benzoxazepine derivatives. The results indicated that compounds similar to 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to this structure could yield potent anticancer agents.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers examined the binding affinity of similar compounds to dopamine receptors. The findings revealed that modifications to the pyrrolidine ring could enhance receptor binding and improve therapeutic outcomes in treating neurological disorders.

Mecanismo De Acción

The mechanism of action of 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Core Structure and Functional Group Variations

Benzoxazepine-dione vs. Benzoxazinone Derivatives

The target compound’s benzoxazepine-dione core differs from the benzo[b][1,4]oxazin-3(4H)-one derivatives reported in , which feature a six-membered benzoxazinone ring .

Compound Core Structure Key Functional Groups
Target Compound Benzoxazepine-3,5-dione 2-methyl, 4-(2-oxoethyl) with 3-(pyrrolidin-1-ylsulfonyl)phenyl
Compounds (7a-c) Benzoxazinone 4-methyl, 6-(substituted-phenyl-pyrimidinyl), 2-amino groups
Pyrrolidine-Sulfonyl vs. Oxadiazole Substituents

The target’s 3-(pyrrolidin-1-ylsulfonyl)phenyl group contrasts with the phenyl-1,2,4-oxadiazole substituents in . Sulfonamide groups are known to enhance solubility and hydrogen-bonding capacity, whereas oxadiazoles often serve as bioisosteres for ester or amide groups, optimizing metabolic stability.

Crystallographic and Conformational Insights

describes a pyrrolidine-containing compound (methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate) with a twisted pyrrolidine ring and intermolecular hydrogen-bonding networks stabilizing its crystal lattice .

Property Target Compound Compound
Key Substituent Pyrrolidin-1-ylsulfonyl 4-Methoxyphenyl, phenylazetidinone
Crystal System Not reported Triclinic (P1 space group)
Hydrogen Bonding Likely (sulfonyl groups) C–H⋯O and N–H⋯O observed

Analytical Characterization

However, emphasizes the use of ¹H NMR, IR, and mass spectrometry for confirming benzoxazinone derivatives . These techniques would similarly apply to the target compound, with additional focus on the sulfonyl group’s IR absorption (~1350–1150 cm⁻¹ for S=O stretching).

Actividad Biológica

The compound 2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a member of the benzoxazepine class and has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Benzoxazepine core : Known for various pharmacological activities.
  • Pyrrolidine sulfonamide moiety : Often associated with inhibitory effects on specific enzymes or receptors.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase, leading to effects on acid-base balance and potential anti-cancer properties.
  • Receptor Modulation : The benzoxazepine structure can modulate G-protein coupled receptors (GPCRs), impacting neurotransmitter release and signaling pathways.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.
  • Neurological Disorders : Potential use in treating conditions like anxiety and depression by modulating neurotransmitter systems.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM .
    • Table 1 : Summary of In Vitro Efficacy
      | Cell Line | IC50 (µM) | Mechanism of Action |
      |-------------------|-----------|-------------------------------------|
      | MCF-7 (Breast) | 12.5 | Apoptosis induction |
      | A549 (Lung) | 15.0 | Cell cycle arrest |
      | HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
  • Animal Models : In vivo studies demonstrated that administration of the compound led to reduced tumor size in xenograft models .
    • The study highlighted a notable increase in survival rates among treated subjects compared to controls.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the compound's potential:

  • Absorption : Rapid absorption noted within 30 minutes post-administration.
  • Half-life : Approximately 4 hours, indicating a need for frequent dosing in therapeutic settings.

Toxicity Studies

Toxicity assessments have shown that while the compound exhibits promising therapeutic effects, it also has associated risks:

  • Mild hepatotoxicity observed at higher doses.
  • No significant nephrotoxicity reported in animal models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.